Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium II dichloride complex is a luminescent probe (absorption λmax: 455 nm, luminescence λmax: 613 nm) widely used for detection and quantitation of oxygen. The dye is strongly reduced by molecular oxygen as a result of dynamic quenching; thus oxygen detection can be based on either measurement of intensity or decay time. This oxygen probe has been used to optimize optical oxygen sensors, to measure oxygen flux through tissues and in skin tumors, and for oxygen imaging.
Brand Name: Vulcanchem
CAS No.: 36309-88-3
VCID: VC21253117
InChI: InChI=1S/3C24H16N2.2ClH.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;;;/h3*1-16H;2*1H;/q;;;;;+2/p-2
SMILES: C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.Cl[Ru]Cl
Molecular Formula: C72H48Cl2N6Ru
Molecular Weight: 1169.2 g/mol

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride

CAS No.: 36309-88-3

Cat. No.: VC21253117

Molecular Formula: C72H48Cl2N6Ru

Molecular Weight: 1169.2 g/mol

* For research use only. Not for human or veterinary use.

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride - 36309-88-3

Specification

Description Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium II dichloride complex is a luminescent probe (absorption λmax: 455 nm, luminescence λmax: 613 nm) widely used for detection and quantitation of oxygen. The dye is strongly reduced by molecular oxygen as a result of dynamic quenching; thus oxygen detection can be based on either measurement of intensity or decay time. This oxygen probe has been used to optimize optical oxygen sensors, to measure oxygen flux through tissues and in skin tumors, and for oxygen imaging.
CAS No. 36309-88-3
Molecular Formula C72H48Cl2N6Ru
Molecular Weight 1169.2 g/mol
IUPAC Name dichlororuthenium;4,7-diphenyl-1,10-phenanthroline
Standard InChI InChI=1S/3C24H16N2.2ClH.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;;;/h3*1-16H;2*1H;/q;;;;;+2/p-2
Standard InChI Key SKZWFYFFTOHWQP-UHFFFAOYSA-L
SMILES C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.Cl[Ru]Cl
Canonical SMILES C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Cl-].[Cl-].[Ru+2]

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